molecular formula C21H19N5O3 B2957983 N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1251684-18-0

N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide

Cat. No. B2957983
CAS RN: 1251684-18-0
M. Wt: 389.415
InChI Key: RLAGWFQGQXXFLW-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Indole derivatives have been extensively studied for their potential anticancer properties. A series of substituted benzamides, similar in structure to the compound of interest, showed moderate to excellent anticancer activity against various cancer cell lines. Such compounds are designed and synthesized to target specific cancer types, demonstrating the versatility of indole derivatives in cancer research (Ravinaik et al., 2021).

Urease Inhibitors

Compounds containing indole bases have been evaluated for their inhibitory potential against urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This is crucial for developing treatments for diseases caused by urease-producing bacteria. Novel indole-based oxadiazole scaffolds have been identified as potent urease inhibitors, highlighting their therapeutic potential in drug design programs (Nazir et al., 2018).

Antimicrobial Activity

Indole derivatives synthesized with oxadiazole scaffolds have shown promising antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, demonstrating their potential as new antimicrobial agents. The structure-activity relationship of these compounds provides valuable insights into designing more effective antimicrobials (Saundane & Mathada, 2015).

Enzymatic Inhibition

Research on indole derivatives also extends to their ability to inhibit specific enzymes. For example, studies have explored the inhibition of human immunodeficiency virus (HIV) integrase, an enzyme critical for the HIV replication cycle. Indole-based compounds have been evaluated for their potential to inhibit this enzyme, contributing to the development of new antiviral drugs (Monteagudo et al., 2007).

Antidiabetic Screening

Indole derivatives have also been synthesized and evaluated for their antidiabetic properties, particularly through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. This research is crucial for developing new treatments for diabetes mellitus, showcasing the indole derivatives' potential in managing blood sugar levels (Lalpara et al., 2021).

properties

IUPAC Name

N-methyl-N-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-26(21(28)16-11-22-17-10-6-5-9-15(16)17)13-18(27)23-12-19-24-20(25-29-19)14-7-3-2-4-8-14/h2-11,22H,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAGWFQGQXXFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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